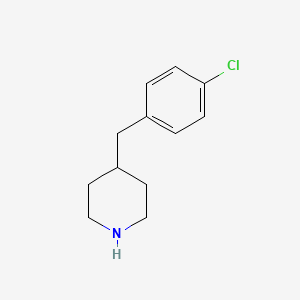

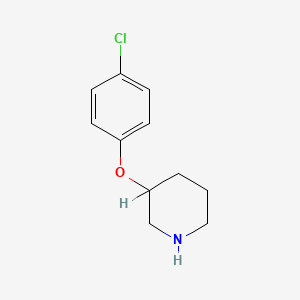

4-(4-氯苄基)哌啶

描述

4-(4-Chlorobenzyl)piperidine is a chemical compound with the CAS Number: 36938-76-8 and a linear formula of C12H16ClN . It has a molecular weight of 209.72 .

Synthesis Analysis

The synthesis of 4-(4-Chlorobenzyl)piperidine derivatives involves various intra- and intermolecular reactions . A study mentions the use of palladium and rhodium hydrogenation for the synthesis of all isomeric (cyclo)alkylpiperidines . Another study discusses a new HPLC-UV derivatization approach for the analysis of residual trace benzyl halides in drug substances .Molecular Structure Analysis

The InChI code for 4-(4-Chlorobenzyl)piperidine is 1S/C12H16ClN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2 . The piperidine rings of similar molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .Chemical Reactions Analysis

The chemical reactions involving 4-(4-Chlorobenzyl)piperidine are complex and involve multiple steps. For instance, a new HPLC-UV derivatization approach was developed for the analysis of these residual trace benzyl halides in drug substances . Another study discusses the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst .Physical And Chemical Properties Analysis

4-(4-Chlorobenzyl)piperidine is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at room temperature .科学研究应用

Antimalarial Applications

“4-(4-Chlorobenzyl)piperidine” and its derivatives have been evaluated for their potential as antimalarial agents . These compounds have shown high selectivity for resistant Plasmodium falciparum, a parasite that causes malaria . This suggests that these compounds could be used in the development of new antimalarial drugs, particularly for resistant strains of the disease .

Antiproliferative Activity

Some derivatives of “4-(4-Chlorobenzyl)piperidine” have been evaluated for their antiproliferative effects against various human cell lines. This indicates potential applications in cancer research, as these compounds could be used to inhibit the growth of cancer cells.

Synthesis and Characterization

“4-(4-Chlorobenzyl)piperidine” and its derivatives have been synthesized using condensation reactions. Techniques like X-ray crystallography have been employed for structural analysis. This allows for the study of the compound’s structure and properties, which is crucial in the development of new drugs and other applications.

Pharmaceutical Applications

Piperidine derivatives, including “4-(4-Chlorobenzyl)piperidine”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . This highlights the compound’s versatility and its potential for a wide range of applications in drug design and development .

Development of New Synthetic Methods

The synthesis of substituted piperidines, including “4-(4-Chlorobenzyl)piperidine”, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of these compounds is of great interest .

Biological Evaluation of Potential Drugs

The biological evaluation of potential drugs containing the piperidine moiety, such as “4-(4-Chlorobenzyl)piperidine”, is a key area of research . This involves assessing the biological activity and pharmacological properties of these compounds .

安全和危害

The safety information for 4-(4-Chlorobenzyl)piperidine includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

未来方向

Piperidines, including 4-(4-Chlorobenzyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

作用机制

Target of Action

The primary targets of 4-(4-Chlorobenzyl)piperidine are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play a crucial role in regulating cellular processes such as cell division, gene expression, and metabolism .

Mode of Action

It is known that the compound interacts with its targets, potentially altering their function . This interaction could lead to changes in cellular processes regulated by these proteins .

Biochemical Pathways

Given its targets, it is likely that the compound affects pathways related to cell division, gene expression, and metabolism .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given its targets, it is likely that the compound could have effects on cellular processes such as cell division, gene expression, and metabolism .

属性

IUPAC Name |

4-[(4-chlorophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPESQEWIPDEGSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395673 | |

| Record name | 4-(4-chlorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36938-76-8 | |

| Record name | 4-(4-chlorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

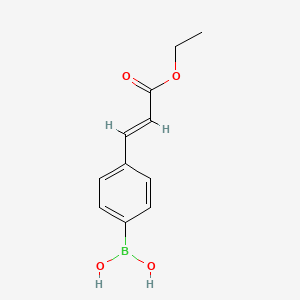

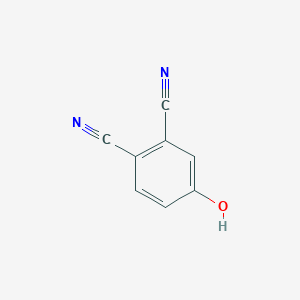

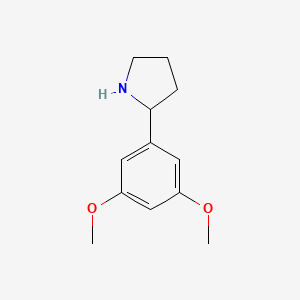

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

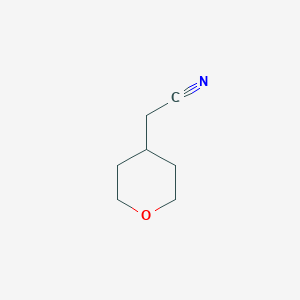

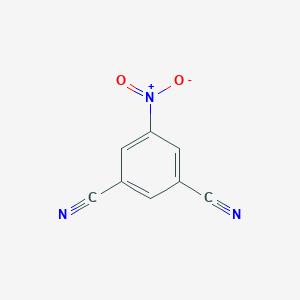

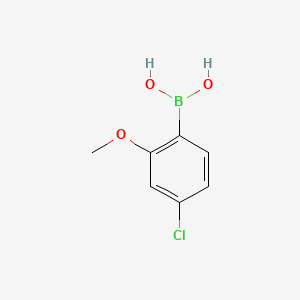

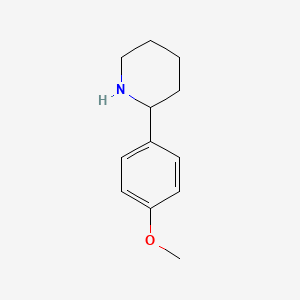

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1587736.png)